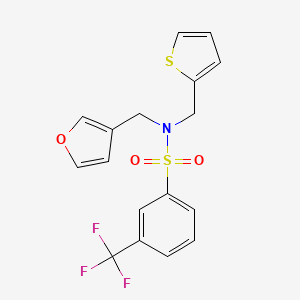

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide

Description

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring dual heterocyclic substituents (furan-3-ylmethyl and thiophen-2-ylmethyl) and a trifluoromethyl group at the para position of the benzene ring. This compound belongs to a class of sulfonamides known for their diverse pharmacological activities, including enzyme inhibition and receptor modulation . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the furan and thiophene moieties contribute to π-π interactions and hydrogen bonding with biological targets.

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3NO3S2/c18-17(19,20)14-3-1-5-16(9-14)26(22,23)21(10-13-6-7-24-12-13)11-15-4-2-8-25-15/h1-9,12H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGFXXJVUNGMMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as furan-3-carboxaldehyde, thiophene-2-carboxaldehyde, and 3-(trifluoromethyl)benzenesulfonyl chloride.

Step-by-Step Synthesis:

Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and solvents like dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Catalysis: Employing catalysts to improve reaction rates and selectivity.

Purification: Advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens, alkylating agents, and strong bases.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the potential of compounds with similar structures in antiviral drug development. N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide exhibits promising antiviral activity, particularly against viruses such as HIV and influenza. The mechanism of action involves inhibition of viral replication by targeting specific viral enzymes.

Case Study: HIV Inhibition

A study demonstrated that derivatives of benzenesulfonamide showed significant inhibitory effects on HIV-1 reverse transcriptase, with some compounds displaying an EC50 value in the low nanomolar range. This suggests that modifications to the sulfonamide structure could enhance antiviral potency .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Research indicates that similar compounds can exhibit activity against various bacterial strains, making them candidates for antibiotic development.

Data Table: Antimicrobial Efficacy

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

This table illustrates the compound's effectiveness against common pathogens, indicating its potential as a new antimicrobial agent.

Anti-inflammatory Effects

Compounds similar to this compound have been investigated for their anti-inflammatory properties. The sulfonamide group is known for its ability to modulate inflammatory pathways, making it a candidate for treating conditions like arthritis.

Case Study: Inhibition of Inflammatory Cytokines

In vitro studies have shown that derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting their potential use in anti-inflammatory therapies .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science, particularly in the development of functional materials due to its unique electronic properties.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | 250 °C |

| Electrical Conductivity | Moderate |

| Solubility in Water | Low |

These properties suggest that this compound can be utilized in creating advanced materials for electronic applications.

Mechanism of Action

The mechanism by which N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the furan and thiophene rings may facilitate interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide, enabling comparative analysis:

Key Comparative Insights

Substituent Effects on Bioactivity

- The trifluoromethyl group in the target compound and its analogues (e.g., ) enhances binding to hydrophobic pockets in enzymes or receptors. However, the dual heterocyclic substituents (furan and thiophene) in the target compound may offer unique π-stacking interactions compared to simpler alkyl or aryl groups in analogues like N-cyclopropyl-4-hydroxy-N-isobutyl-3-(trifluoromethyl)benzenesulfonamide .

- In anthrax lethal factor inhibitors (e.g., compound 82 ), the thiophene-benzothiazole motif confers high potency (IC₅₀: 0.8 µM), suggesting that the thiophen-2-ylmethyl group in the target compound could similarly enhance affinity for protease targets.

Synthetic Complexity The synthesis of the target compound likely involves multi-step nucleophilic substitutions, as seen in analogues like N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl) derivatives and N-(quinolin-8-ylcarbamoyl) sulfonamides . However, the presence of furan-3-ylmethyl (a less common substituent) may require specialized protecting-group strategies or coupling reagents.

Physicochemical Properties

- The trifluoromethyl group improves metabolic stability but reduces aqueous solubility. Analogues with hydroxyl or methoxy groups (e.g., ) exhibit better solubility but lower membrane permeability. The target compound’s lack of polar substituents may limit its bioavailability compared to N-cyclopropyl-4-hydroxy-N-isobutyl-3-(trifluoromethyl)benzenesulfonamide .

Its dual heterocycles could also align with kinase inhibitor scaffolds, similar to anthrax lethal factor-targeting compounds .

Biological Activity

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure with a furan ring, a thiophene ring, and a trifluoromethyl group, which contribute to its unique chemical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H15F3N2O2S |

| Molecular Weight | 380.39 g/mol |

| IUPAC Name | This compound |

| Purity | Typically ≥ 95% |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known to form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. The presence of the furan and thiophene rings enhances the compound's binding affinity and specificity towards these targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamides are widely recognized for their antibacterial effects, particularly against Gram-positive bacteria. Studies have shown that modifications in the molecular structure can lead to enhanced activity against resistant strains.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory potential. Sulfonamides are often investigated for their ability to inhibit inflammatory mediators, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases.

Antiviral Activity

Recent studies suggest that heterocyclic compounds containing furan and thiophene moieties may possess antiviral properties. These compounds have shown promise in inhibiting viral replication mechanisms, particularly in the context of retroviruses.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that structurally similar sulfonamides exhibited potent activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) as low as 1 μg/mL .

- Anti-inflammatory Effects : In vitro assays revealed that derivatives of sulfonamides reduced the production of pro-inflammatory cytokines in human macrophages, indicating potential therapeutic applications in inflammatory diseases .

- Antiviral Screening : A screening of various heterocyclic compounds indicated that those containing furan rings showed enhanced inhibitory activity against HIV reverse transcriptase, with effective concentrations ranging from 0.20 to 0.35 μM .

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide?

- Methodology : The compound can be synthesized via a two-step nucleophilic substitution. First, react 3-(trifluoromethyl)benzenesulfonyl chloride with furan-3-ylmethylamine and thiophen-2-ylmethylamine in anhydrous acetonitrile under basic conditions (e.g., potassium carbonate) to form the sulfonamide. Purification via column chromatography (hexane/ethyl acetate) ensures removal of unreacted amines. Trichloroisocyanuric acid (TCICA) may optimize coupling efficiency . Confirm intermediate purity using TLC and NMR before proceeding.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- 1H/13C/19F NMR : Assign peaks using deuterated solvents (e.g., CDCl3) to resolve furan/thiophene protons and trifluoromethyl groups. 19F NMR confirms CF3 presence .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., exact mass 462.1573) using ESI or MALDI-TOF .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structural refinement. Single-crystal diffraction resolves spatial arrangement of heterocyclic substituents .

Q. How can researchers assess the compound’s solubility for in vitro assays?

- Methodology : Perform shake-flask solubility tests in PBS (pH 7.4), DMSO, and ethanol. Use HPLC (C18 column, acetonitrile/water gradient) to quantify solubility. Note that the trifluoromethyl group may reduce aqueous solubility, requiring DMSO stock solutions for biological testing .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

- Methodology :

- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) in triplicate to identify IC50/EC50 variability.

- Assay Optimization : Control for solvent effects (e.g., DMSO ≤0.1%) and use standardized cell lines.

- Structural Confirmation : Re-characterize batches via X-ray crystallography to rule out polymorphic differences affecting activity .

Q. What computational approaches predict binding interactions with protein targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like Sigma 1 receptor (homology models from PDB templates). Focus on sulfonamide’s hydrogen-bonding with catalytic residues .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Trifluoromethyl groups may enhance hydrophobic interactions .

Q. How do structural modifications (e.g., furan vs. thiophene) influence pharmacokinetics?

- Methodology :

- Comparative SAR : Synthesize analogs (e.g., replacing furan with pyrrole) and measure logP (shake-flask method) and metabolic stability (hepatocyte incubation).

- CYP450 Inhibition Assays : Use fluorogenic substrates to evaluate thiophene’s potential for metabolic activation vs. furan’s lower reactivity .

Q. What experimental designs validate the compound’s stability under physiological conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.